![molecular formula C8H6FNO2S2 B15200304 Benzothiazole, 2-[(fluoromethyl)sulfonyl]- CAS No. 189579-72-4](/img/structure/B15200304.png)
Benzothiazole, 2-[(fluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-yl fluoromethyl sulfone is a chemical compound with the molecular formula C8H6FNO2S2 and a molecular weight of 231.27 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a fluoromethyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-yl fluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with fluoromethyl sulfone under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-benzothiazol-2-yl fluoromethyl sulfone often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl fluoromethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-yl fluoromethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl fluoromethyl sulfone involves its interaction with specific molecular targets. The fluoromethyl group can modulate the compound’s properties, enhancing its ability to penetrate cell membranes. This allows it to interact with intracellular targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethylsulfonyl)benzothiazole
- Benzothiazole, 2-[(fluoromethyl)sulfonyl]-
Comparison
1,3-Benzothiazol-2-yl fluoromethyl sulfone is unique due to its specific combination of a benzothiazole ring and a fluoromethyl sulfone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .
Properties
CAS No. |
189579-72-4 |
|---|---|
Molecular Formula |
C8H6FNO2S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
2-(fluoromethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNO2S2/c9-5-14(11,12)8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
InChI Key |
ZSXOGFRTHQNYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


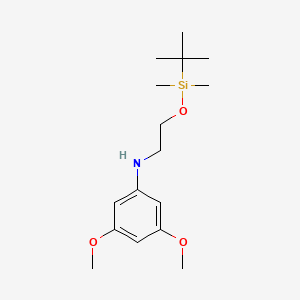
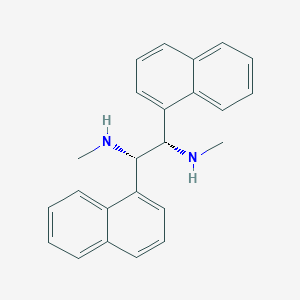
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
![(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15200261.png)
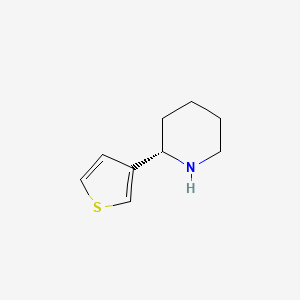
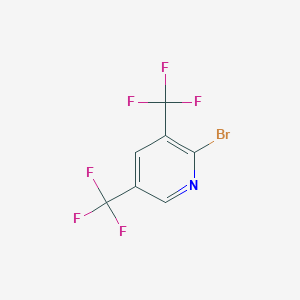
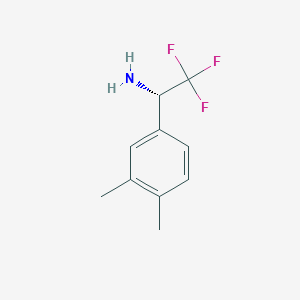
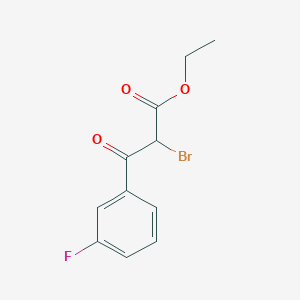
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
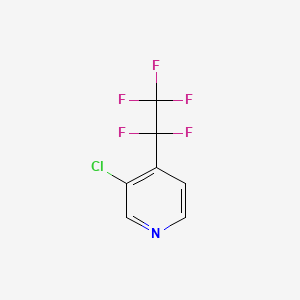
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
